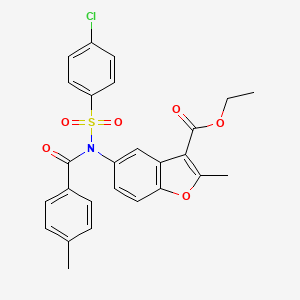

ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate

Description

The compound ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is a benzofuran-based ester featuring a sulfonamide-linked 4-chlorophenyl group and a 4-methylbenzamido substituent. Its molecular framework combines a benzofuran core (with a 2-methyl and 3-carboxylate ethyl ester) and a sulfonamide bridge connecting a 4-chlorophenyl group to a 4-methylbenzamide moiety.

Properties

IUPAC Name |

ethyl 5-[(4-chlorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClNO6S/c1-4-33-26(30)24-17(3)34-23-14-11-20(15-22(23)24)28(25(29)18-7-5-16(2)6-8-18)35(31,32)21-12-9-19(27)10-13-21/h5-15H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLTYNIJUGDCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Formation of the Carboxylate Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with modified functional groups.

Reduction: Formation of reduced derivatives with altered oxidation states.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s closest analogs differ in sulfonyl-linked aryl groups, amide substituents, or benzofuran core modifications. Key examples include:

Substituent Impact Analysis:

- Sulfonyl Aryl Group: The 4-chlorophenyl sulfonyl group (electron-withdrawing) in the target compound may improve metabolic stability compared to 4-methoxyphenyl (electron-donating) in .

- Benzofuran Core : The 2-methyl and 3-carboxylate ester groups are conserved across analogs, suggesting a role in maintaining planar geometry for π-π stacking or enzyme active-site interactions.

Biological Activity

Ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A benzofuran moiety, contributing to its biological activity.

- A sulfonamide group, which is known for various pharmacological effects.

- An ethyl ester functional group that may influence solubility and bioavailability.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated significant antiviral activity against tobacco mosaic virus, suggesting that the sulfonamide group may enhance antiviral efficacy .

Hypolipidemic Effects

Another study involving related compounds showed that ethyl derivatives could effectively reduce serum cholesterol and triglyceride levels in animal models. Specifically, compounds with similar structures reduced cholesterol levels by approximately 23% and triglycerides by 35% in normal rats . This suggests potential applications in managing hyperlipidemia.

Induction of Pluripotency

A related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, was identified as a potent inducer of Oct3/4 expression, a key factor in maintaining pluripotency in stem cells. This highlights the potential of these compounds in regenerative medicine and stem cell research .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Compounds containing sulfonamide groups often act as enzyme inhibitors, which may explain their effects on lipid metabolism and viral replication.

- Modulation of Gene Expression : The ability to induce Oct3/4 expression suggests that this compound may interact with transcription factors or epigenetic regulators.

Case Studies

Q & A

Q. What are the key synthetic steps for preparing ethyl 5-(N-((4-chlorophenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate, and how can purity be optimized?

The synthesis typically involves:

- Benzofuran core formation : Cyclization of substituted phenols with propargyl alcohols under acid catalysis .

- Sulfonamide coupling : Reaction of the benzofuran intermediate with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .

- Esterification : Final step using ethyl chloroformate or ethanol under Mitsunobu conditions .

Purity optimization : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- NMR : H and C NMR to confirm substituent positions (e.g., sulfonamide proton at δ ~3.1 ppm, benzofuran methyl at δ ~2.4 ppm) .

- FT-IR : Peaks at ~1720 cm (ester C=O), ~1350 cm (sulfonyl S=O), and ~1650 cm (amide C=O) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. This predicts nucleophilic/electrophilic sites for further derivatization .

- Molecular docking : Screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina to identify potential bioactivity. Focus on sulfonamide and benzofuran moieties for binding interactions .

Q. What experimental strategies resolve contradictions in reported synthetic yields for analogous benzofuran-sulfonamide derivatives?

- Reaction condition screening : Test solvents (DMF vs. THF), temperatures (80°C vs. 100°C), and catalysts (p-TsOH vs. FeCl) to identify yield-limiting steps .

- In-situ monitoring : Use HPLC or ReactIR to detect intermediates and optimize reaction time .

- Byproduct analysis : Characterize side products (e.g., over-sulfonated derivatives) via LC-MS to refine stoichiometry .

Q. How can spectrofluorometric methods quantify this compound’s fluorescence properties for biological imaging applications?

- Fluorescence intensity measurement : Use a spectrofluorometer (λ = 280 nm, λ = 340–450 nm) in PBS or DMSO. Compare quantum yields with standards like quinine sulfate .

- Solvatochromism studies : Test in solvents of varying polarity (e.g., hexane, ethanol) to correlate emission shifts with microenvironment interactions .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

- Batch vs. flow chemistry : Flow reactors improve heat/mass transfer for exothermic sulfonylation steps, reducing byproducts .

- Catalyst selection : Heterogeneous catalysts (e.g., immobilized sulfonic acids) enhance recyclability and reduce metal contamination .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound’s derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.